N-Benzoyl-N-methyl-L-tyrosine
Description
Contextualization within Modified Amino Acids and Peptidomimetics Research
Modified amino acids, such as N-Benzoyl-N-methyl-L-tyrosine, are fundamental building blocks in the field of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, increased bioavailability, and better receptor affinity and selectivity.
The introduction of the N-methyl group is a common strategy in peptidomimetic design. This modification can restrict the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. nih.gov This pre-organization can be advantageous for binding to specific biological targets. Furthermore, N-methylation can protect the amide bond from cleavage by proteases, thereby increasing the in vivo half-life of a peptide-based drug candidate. researchgate.net
The N-benzoyl group, a bulky aromatic moiety, can also significantly impact the properties of the amino acid. It can participate in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, which can be crucial for molecular recognition at a receptor binding site. The benzoyl group's influence on the electronic and steric properties of the molecule can be fine-tuned by introducing different substituents on the phenyl ring.
Academic Significance in Chemical Biology and Medicinal Chemistry
The academic significance of this compound and its analogs lies in their potential as scaffolds for the development of new therapeutic agents. Research on structurally related N-acyl-amino acids has demonstrated their potential in various therapeutic areas.
For instance, derivatives of N-benzoyl-L-tyrosine have been investigated as substrates for enzymes like chymotrypsin (B1334515), which is crucial for understanding enzyme kinetics and for the development of enzyme inhibitors. nih.govmedchemexpress.com Furthermore, a series of N-(2-benzoylphenyl)-L-tyrosine derivatives have been identified as potent and selective agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). acs.orgnih.govacs.org PPARγ is a key regulator of glucose and lipid metabolism, making it an important target for the treatment of type 2 diabetes. The structural modifications on the N-benzoyl and the tyrosine moieties of these compounds have been systematically explored to understand their structure-activity relationships. nih.govacs.org
Moreover, the incorporation of modified amino acids like this compound into peptide sequences is a strategy to develop novel antimicrobial agents. The N-methylation of amino acids has been shown to enhance the antimicrobial activity of peptides. researchgate.net The synthesis of various N-benzoyl amino acid derivatives has also been explored for their antifungal activities. scielo.org.mxscielo.org.mx
While direct and extensive research on this compound is not widely published, the established importance of N-methylation and N-acylation in medicinal chemistry suggests that this compound is a promising candidate for further investigation in the design of novel bioactive molecules.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C17H17NO4 |
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | (2S)-2-(N-methylbenzamido)-3-(4-hydroxyphenyl)propanoic acid |
| Appearance | White Solid |
| Solubility | Soluble in Hot Dimethyl Formamide |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-18(16(20)13-5-3-2-4-6-13)15(17(21)22)11-12-7-9-14(19)10-8-12/h2-10,15,19H,11H2,1H3,(H,21,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAKKQDFONYYEO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N Benzoyl N Methyl L Tyrosine
Advanced Synthetic Routes to N-Benzoyl-N-methyl-L-tyrosine and its Analogues
The construction of this compound and its analogues relies on sophisticated synthetic strategies that ensure high purity and stereochemical integrity.
Maintaining the L-configuration of the tyrosine backbone is paramount during synthesis. Stereoselective methods are employed to prevent racemization, which can be a significant challenge, particularly during coupling reactions involving N-methylated amino acids. peptide.comacs.org One approach involves the use of chiral catalysts to guide the reaction towards the desired stereoisomer. acs.org For instance, the allylation of N-(benzoyl) isopropylhydrazone with allyl trichlorosilane (B8805176) has been achieved with high yields and good to moderate enantioselectivity using chiral bis-sulfoxides as organocatalysts. acs.org Another strategy is to start with an enantiomerically pure precursor, such as L-tyrosine, and carry out subsequent reactions under conditions known to minimize racemization. researchgate.netcdnsciencepub.com For example, L-tyrosine can be stereospecifically converted to derivatives like N-benzoyl-2-(p-methoxybenzyl)-3-hydroxy-4-cyanopyrrolidine. researchgate.netcdnsciencepub.com
The synthesis of this compound and its derivatives necessitates the use of protecting groups to prevent unwanted side reactions at the various functional moieties of the L-tyrosine scaffold. wikipedia.orgacademie-sciences.frresearchgate.net These groups must be stable under the reaction conditions for their introduction and subsequent modifications, yet readily removable without affecting other parts of the molecule. researchgate.net
Common protecting groups for the amino group include tert-butyloxycarbonyl (Boc) and the N-benzoyl group itself. academie-sciences.frmdpi.com The phenolic hydroxyl group of tyrosine is often protected as a benzyl (B1604629) (Bn) or tert-butyl (tBu) ether to prevent O-alkylation or acylation during other synthetic steps. wikipedia.orgresearchgate.net The carboxylic acid is typically protected as a methyl or benzyl ester. wikipedia.orgcaltech.edu
The concept of "orthogonal protection" is crucial, allowing for the selective removal of one protecting group in the presence of others. wikipedia.orgresearchgate.net For example, a benzyl ester can be cleaved by hydrogenolysis, a Boc group with acid, and a fluorenylmethyloxycarbonyl (Fmoc) group with a base like piperidine. wikipedia.org This strategy allows for the precise and sequential modification of the molecule.
Table 1: Common Protecting Groups in the Synthesis of this compound Derivatives
| Functional Group | Protecting Group | Abbreviation | Removal Conditions |
| Amino Group | tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) academie-sciences.frmdpi.com |
| N-Benzoyl | Bz | - | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) wikipedia.org | |
| Phenolic Hydroxyl | Benzyl | Bn | Hydrogenolysis, HF wikipedia.orgresearchgate.net |
| tert-Butyl | tBu | Acid (e.g., TFA) peptide.com | |
| Carboxylic Acid | Methyl Ester | OMe | Acid or Base Hydrolysis caltech.educaltech.edu |
| Benzyl Ester | OBn | Hydrogenolysis wikipedia.org |
The formation of the amide bond is a key step in creating derivatives of this compound. However, coupling N-methylated amino acids can be challenging due to steric hindrance, which often leads to low yields. nih.gov To overcome this, a variety of specialized coupling reagents have been developed.
Reagents such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) have proven effective for coupling N-methylated amino acids. peptide.comnih.gov Other successful reagents include PyBOP/HOAt, COMU, and PyClU. nih.govbiosynth.combachem.com For instance, PyClU is a non-hygroscopic reagent that is effective in coupling hindered amino acids like N-methylated ones. biosynth.com Similarly, HBTU is often used with a base like diisopropylethylamine (DIPEA) for the amidation of L-amino acid methyl esters. nih.gov The choice of coupling reagent is critical for achieving high yields and minimizing side reactions like racemization. bachem.com
Table 2: Selected Coupling Reagents for N-Methylated Amino Acids
| Reagent Name | Abbreviation | Notes |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Highly effective for coupling N-protected N-methyl amino acids. peptide.comnih.gov |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Popular and efficient reagent, often used with a base like DIPEA. peptide.comnih.gov |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Similar to HBTU, very efficient with little racemization. peptide.com |
| (7-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | HATU | Reacts faster than HBTU with less epimerization. peptide.combachem.com |
| Chloro-N,N,N',N'-bis(tetramethylene)formamidinium hexafluorophosphate | PyClU | Effective for coupling hindered and N-methylated amino acids. biosynth.com |
| 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate | BEP | Efficient for synthesizing peptides containing N-methyl amino acids. thieme-connect.com |
Protecting Group Strategies in Synthesis (e.g., Boc, O-benzyl, N-benzoyl)
Design and Synthesis of this compound Derivatives for Research
The structural framework of this compound can be systematically modified to probe its interactions with biological systems.
Structural diversification involves making targeted changes to the core molecule to create a library of related compounds. mdpi.com This can be achieved by varying the substituents on the benzoyl ring, the N-methyl group, or the tyrosine phenol (B47542). For example, different acyl groups can be introduced at the N-terminus in place of the benzoyl group. academie-sciences.fr The phenolic hydroxyl group can be converted to various ethers or esters. nih.gov Furthermore, the N-methyl group can be replaced with other N-alkyl groups to study the impact of chain length on biological activity. acs.orgbiosynth.com The development of S-adenosyl-l-methionine (SAM) analogs has even enabled the enzymatic transfer of various alkyl groups, further expanding the possibilities for diversification. mdpi.com
Modifications to the this compound structure can be designed to enhance or alter its interaction with specific biological targets. rsc.orgacs.org For instance, N-methylation of peptides can improve their metabolic stability and membrane permeability. biosynth.com In the context of enzyme inhibition, N-methyl-L-tyrosine has been studied as a non-competitive inhibitor of L-amino acid oxidase. nih.gov
A series of N-acetyl-L-tyrosine derivatives were synthesized and evaluated for their ability to activate peroxisome proliferator-activated receptors (PPARs), with some compounds showing selective activation of PPARα. nih.gov The synthesis of L-benzyl tyrosine thiol carboxylic acid analogues with substitutions on the benzyl ring was undertaken to investigate their structure-activity relationship as inhibitors of metallo-β-lactamase IMP-1. nih.gov These examples highlight how targeted modifications can lead to compounds with specific biological activities.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamic properties of molecules in solution. For N-Benzoyl-N-methyl-L-tyrosine, both ¹H and ¹³C NMR are employed to ascertain its configuration and preferred conformations.
In the ¹H NMR spectrum of related N-benzoyl amino acids, the chemical shifts and coupling constants of the protons provide significant insight into the molecule's structure. For instance, the presence of rotamers, or conformational isomers, can be detected by the appearance of multiple signals for a single proton, indicating restricted bond rotation on the NMR timescale. copernicus.org This phenomenon is particularly relevant for the amide bond, which can exist in either a cis or trans conformation. The relative populations of these conformers can be quantified from the integration of their respective NMR signals, offering a view into the molecule's conformational equilibrium in solution. copernicus.orgscielo.br
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the complex spectra of this compound and its analogs. These experiments reveal connectivity between protons and carbons, confirming the structural framework of the molecule. openmedscience.com For example, HMBC can show long-range correlations that help to piece together different parts of the molecule, such as the benzoyl group, the methyl group, and the tyrosine moiety. openmedscience.com
The table below presents typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in N-acylated tyrosine derivatives, providing a reference for the analysis of this compound.
Table 1: Indicative NMR Data for N-Acylated Tyrosine Derivatives
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic (Benzoyl) | 7.4 - 7.9 | 127 - 135 |
| Aromatic (Tyrosine) | 6.7 - 7.2 | 115 - 130, 155 (C-OH) |
| α-CH | 4.5 - 5.0 | 55 - 60 |
| β-CH₂ | 2.8 - 3.2 | 36 - 40 |
| N-CH₃ | ~2.3 - 3.0 | ~30 - 35 |
| Amide NH | 8.0 - 8.5 | - |
| Carboxyl C=O | - | 170 - 175 |
| Amide C=O | - | 165 - 170 |
Note: Actual chemical shifts can vary depending on the solvent and specific molecular conformation.
Mass Spectrometry (MS) Techniques for Structural Confirmation and Metabolite Identification
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the elemental composition. frontiersin.org
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of amino acid derivatives, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the parent ion, generating a characteristic pattern of product ions. The fragmentation of N-benzoyl amino acid derivatives often involves cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z 105) and ions related to the amino acid moiety. frontiersin.orgrichardbeliveau.org
In the context of metabolite identification, MS is used to detect and characterize products of biotransformation. For instance, derivatization with reagents like N-benzoyloxysuccinimide can be used to label and identify metabolites in complex biological samples. richardbeliveau.org The study of related compounds shows that metabolic pathways can include hydrolysis, oxidation, or reduction reactions. mtoz-biolabs.com For example, the hydrolysis of an ester derivative would yield the corresponding carboxylic acid. mtoz-biolabs.com Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination for separating metabolites from a mixture and then identifying them based on their mass-to-charge ratio and fragmentation patterns. richardbeliveau.orgnih.gov
Table 2: Common Fragment Ions in the Mass Spectra of N-Benzoyl Tyrosine Derivatives
| Ion | Description | Typical m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecule | Varies |
| [C₇H₅O]⁺ | Benzoyl cation | 105 |
| [M+H - H₂O]⁺ | Loss of water | Varies |
| [M+H - COOH]⁺ | Loss of carboxylic acid group | Varies |
Note: The specific fragmentation pattern depends on the exact structure and the collision energy used in MS/MS.
X-ray Crystallography and Solid-State Analysis for Conformational Studies
Studies on similar molecules, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-l-tyrosine, have shown that the side chain can adopt a folded conformation, and the relative orientation of the aromatic rings is a key structural feature. researchgate.net Intermolecular interactions, particularly hydrogen bonds, play a crucial role in stabilizing the crystal lattice. For example, hydrogen bonds can form between the carboxylate hydroxyl group and the urethane (B1682113) carbonyl group of neighboring molecules. researchgate.net The conformation of the N-benzoyl group relative to the rest of the molecule is also a significant aspect revealed by X-ray crystallography. researchgate.net
Solid-state NMR can also be used to study the conformation and dynamics of molecules in the solid state, providing complementary information to X-ray crystallography.
Other Advanced Spectroscopic Methods (e.g., FTIR, DLS)
Other spectroscopic techniques provide additional valuable information about the structure and properties of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The infrared spectrum of an N-benzoyl amino acid derivative will show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, the O-H and C=O stretching of the carboxylic acid, and the aromatic C-H and C=C stretching vibrations. mdpi.com The positions of these bands can be sensitive to hydrogen bonding and the conformational state of the molecule. For example, amide carbonyl absorptions are typically observed in the range of 1663-1693 cm⁻¹, while urethane carbonyls appear at 1715-1727 cm⁻¹. mdpi.com
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of particles in a solution. While not directly providing structural information about a single molecule of this compound, it can be employed to study its aggregation behavior or its incorporation into larger assemblies like reverse micelles. acs.orgconicet.gov.ar This is particularly relevant when studying its behavior in different solvent systems or its interaction with other molecules. acs.orgconicet.gov.ar
Table 3: Key Spectroscopic Data for N-Benzoyl Amino Acid Derivatives
| Technique | Observed Feature | Typical Range/Value |
|---|---|---|
| FTIR | Amide C=O stretch | 1660 - 1700 cm⁻¹ |
| FTIR | Carboxyl C=O stretch | 1700 - 1730 cm⁻¹ |
| FTIR | N-H stretch | 3200 - 3400 cm⁻¹ |
Biochemical and Biological Activities of N Benzoyl N Methyl L Tyrosine and Its Analogues in Vitro/in Silico Focus
Enzyme Interaction and Modulation Studies
N-benzoyl-L-tyrosine derivatives are frequently utilized as substrates to investigate the kinetics of various enzymes, particularly proteases like α-chymotrypsin. The hydrolysis of N-benzoyl-L-tyrosine ethyl ester (BTEE) is a well-established method for assaying chymotrypsin (B1334515) activity. rsc.orgsigmaaldrich.com This substrate is resistant to trypsin, allowing for specific measurement of chymotrypsin. The reaction involves the enzymatic hydrolysis of BTEE to produce N-Benzoyl-L-Tyrosine and ethanol, with the rate of reaction monitored spectrophotometrically. rsc.org
Kinetic studies have revealed the Michaelis-Menten constants for these reactions. For instance, the hydrolysis of N-benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl) by α-chymotrypsin showed an apparent Km of 0.02 mM and a kcat of 37 s⁻¹. nih.gov In another study, the specificity constant (kcat/Km) for the hydrolysis of BTEE anchored in β-cyclodextrin was found to be higher compared to the substrate solubilized in methanol (B129727) or Triton X-100. researchgate.net
N-acetyl-L-tyrosine and its esters are also employed as substrates in enzymatic assays. For example, N-acetyl-L-tyrosine methyl ester (ATME) is used in transesterification reactions catalyzed by α-chymotrypsin. tandfonline.com The enzyme catalyzes the conversion of ATME to its ethyl ester, and this reaction is notably accelerated by the presence of calcium ions. tandfonline.com Furthermore, N-acetyl-L-tyrosine is a substrate for mushroom tyrosinase, which catalyzes its conversion to N-acetyl-L-DOPA. researchgate.net This reaction is utilized to study the effects of potential inhibitors on tyrosinase activity by monitoring the depletion of the substrate. researchgate.net
The structural characteristics of these substrates, such as the N-acyl group, influence their interaction with the enzyme's active site. The study of the hydrolysis of various N-acyl-L-tyrosine derivatives helps in understanding the active site's nature and the enzyme's substrate specificity. caltech.edunih.gov
Interactive Table: Kinetic Parameters of N-Benzoyl-L-tyrosine Derivatives in Enzymatic Assays
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| α-Chymotrypsin | N-benzoyl-L-tyrosine thiobenzyl ester | 0.02 | 37 | 1.85 x 10⁶ | nih.gov |
| Subtilisin BPN' | N-benzoyl-L-tyrosine thiobenzyl ester | 7 | 126 | 1.8 x 10⁴ | nih.gov |
N-benzoyl-L-tyrosine analogues have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.comnih.gov The inhibitory activity is influenced by the substituents on the benzoyl and tyrosine moieties. For example, N-benzylbenzamide derivatives with multiple hydroxyl groups on the aromatic rings have shown potent tyrosinase inhibition. nih.gov Specifically, 3,5,2′,4′-tetrahydroxyl substitutions resulted in greater inhibitory activity than other hydroxylation patterns. nih.gov
The mechanism of inhibition can vary. Some N-benzoyl derivatives act as competitive inhibitors, binding to the free enzyme and preventing the substrate from accessing the active site. nih.gov This is often observed with compounds that mimic the structure of the natural substrate, L-tyrosine. mdpi.com In silico docking studies have shown that the benzyl (B1604629) substituent of some benzoyl derivatives can form important interactions within the enzyme's active site, contributing to their inhibitory potency. butantan.gov.br Other derivatives may exhibit non-competitive or mixed-type inhibition. mdpi.com
The structure-activity relationship (SAR) studies reveal that both electron-donating and electron-withdrawing groups can influence the inhibitory potency, depending on their position on the aromatic rings. mdpi.com For instance, in a series of 2-mercaptobenzimidazole (B194830) analogs, those with a 5-benzoyl substituent were found to be potent inhibitors. mdpi.com
Interactive Table: Tyrosinase Inhibitory Activity of Selected N-Benzoyl Analogues
| Compound | Inhibition Type | IC₅₀ (µM) | Reference |
| (E)-4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol | Non-competitive | 17.22 | mdpi.com |
| Adamantyl N-Benzylbenzamide | - | 0.9 | mdpi.com |
| 3,5-diaryl pyrazole (B372694) derivative | Competitive | 1.75 (monophenolase), 2.84 (diphenolase) | mdpi.com |
| 1-(4-isopropylbenzyl)thiourea | - | 1.7 | mdpi.com |
Derivatives of L-tyrosine have emerged as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. uq.edu.aunih.gov Thiol-containing derivatives of L-tyrosine have shown significant competitive inhibition against MBLs like IMP-1. uq.edu.auacademie-sciences.fr One of the most potent compounds, an L-tyrosine derivative, exhibited a Ki of 86 nM. acs.orgresearchgate.net
The N-benzoyl group plays a crucial role in the inhibitory activity. The N-benzoyl derivative of a particular tyrosine-based inhibitor retained potent in vitro activity against several MBLs, with inhibition constants in the low micromolar range. acs.org This suggests that the benzoyl moiety contributes significantly to the binding affinity of the inhibitor to the enzyme's active site.
Structure-activity relationship studies on L-benzyl tyrosine thiol carboxylic acid analogues indicated that substitutions on the benzyl ring influence the inhibitory potency against IMP-1. nih.gov While a range of analogues with Kic values between 1.04 µM and 4.77 µM were synthesized, they were not as potent as the lead compound, L-benzyl tyrosine thiol carboxylic acid, which had a Kic value of 86 nM. nih.gov
Interactive Table: Inhibition of Metallo-β-lactamase (IMP-1) by L-Tyrosine Derivatives
| Inhibitor | Inhibition Type | Ki/Kic | Reference |
| L-tyrosine derived thiol | Competitive | 86 nM | acs.orgresearchgate.net |
| N-benzoyl derivative of L-tyrosine based thiol | - | Low µM range | acs.org |
| L-benzyl tyrosine thiol carboxylic acid | - | 86 nM | nih.gov |
| L-benzyl tyrosine thiol carboxylic acid analogues | - | 1.04 - 4.77 µM | nih.gov |
N-benzoyl amino acid derivatives have been designed and synthesized as inhibitors of human DNA Methyl Transferases (DNMTs), which are promising targets for addressing epigenetic dysregulation in various diseases. unito.ituniroma1.it A series of N-benzoyl amino acid analogues were synthesized, inspired by a virtual screening hit, and evaluated for their ability to inhibit DNMT-dependent DNA methylation in vitro. unito.ituniroma1.it
Among the synthesized compounds, certain L-glutamic acid derivatives demonstrated the highest ability to prevent DNA methylation in a total cell lysate. uniroma1.it One particular compound, derivative 22, inhibited both DNMT1 and DNMT3A activity in a concentration-dependent manner, with activity in the micromolar range. unito.ituniroma1.it This compound also showed stability in human serum, making it a promising candidate for further development. unito.ituniroma1.it Docking studies have been employed to propose a binding mode for these derivatives within the substrate-binding site of DNMT1 and DNMT3A. unito.ituniroma1.it
Interactive Table: DNMT Inhibition by N-Benzoyl Amino Acid Derivatives
| Compound | Target DNMT Isoform(s) | Activity | Reference |
| N-benzoyl L-glutamic acid derivative 22 | DNMT1, DNMT3A | Micromolar range inhibition | unito.ituniroma1.it |
| N-benzoyl L-glutamic acid derivative 23 | - | High ability to prevent DNA methylation | uniroma1.it |
| N-benzoyl L-glutamic acid derivative 24 | - | High ability to prevent DNA methylation | uniroma1.it |
Peptide-like analogues incorporating amino acids, including tyrosine, have been synthesized and evaluated for their selective inhibitory activity against cyclooxygenase-2 (COX-2). brieflands.com The design of these inhibitors often involves attaching a pharmacophore known to favor COX-2 inhibition, such as a MeSO₂ or N₃ group, to a phenyl ring, which is then linked to an amino acid moiety. brieflands.com
Structure-activity relationship (SAR) studies have shown that both the nature of the pharmacophore and the specific amino acid used can significantly influence the potency and selectivity of COX-2 inhibition. brieflands.com For instance, in a series of p-MeSO₂Bz-amino acid derivatives, the phenylalanine analogue showed good activity. brieflands.com The introduction of different substituents at the para position of the phenyl ring, combined with various aromatic amino acids, was found to modulate the selectivity and potency for COX-2. brieflands.com One particular analogue, p-N₃Bz-His, exhibited a very high COX-2 selectivity index. brieflands.com While direct studies on N-Benzoyl-N-methyl-L-tyrosine are not explicitly detailed in this context, the research on related peptide-like structures suggests that the tyrosine scaffold can be a valuable component in the design of selective COX-2 inhibitors.
Interactive Table: COX-2 Inhibitory Activity of Peptide-Like Analogues
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| p-N₃Bz-His (2d) | - | - | 351.2 | brieflands.com |
Enzymatic Inhibition Mechanisms and Target Identification
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. wikipedia.org Consequently, inhibitors of VEGFR-2 are a significant area of research in oncology. wikipedia.org While direct studies on this compound are not prevalent, research into analogous structures provides insight into their potential as VEGFR-2 inhibitors.
Derivatives of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea have been identified as potent inhibitors of VEGFR-2 tyrosine kinase. capes.gov.br One such compound, Ki8751, demonstrated an IC50 value of 0.90 nM for VEGFR-2 phosphorylation. capes.gov.br This highlights the potential of N-acyl tyrosine structures to interact with and inhibit this critical receptor. Further studies on various heterocyclic and urea (B33335) derivatives have shown VEGFR-2 inhibitory activity with IC50 values ranging from the nanomolar to the low micromolar range. wikipedia.orgdovepress.comnih.govresearchgate.net For instance, certain N-substituted phenyl N'-substituted heterocyclic urea compounds exhibit IC50 values between 15 nM and 1 μM for VEGFR-2. wikipedia.org Additionally, a series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were identified as good inhibitors of VEGFR-2, with IC50 values between 7.4 and 11.5 nM. researchgate.net
The general structure-activity relationship for many VEGFR-2 inhibitors involves a molecule that can bind to the ATP-binding site of the kinase domain. wikipedia.org This often includes a heterocyclic ring system and specific substituent groups that enhance binding affinity and selectivity. capes.gov.brnih.gov The tyrosine moiety, with its potential for various substitutions, serves as a versatile scaffold for designing such inhibitors.
Table 1: In Vitro VEGFR-2 Inhibition by Analogous Compounds
| Compound Class | Specific Compound/Derivative | IC50 (VEGFR-2) | Reference |
|---|---|---|---|
| N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas | Ki8751 | 0.90 nM | capes.gov.br |
| N-substituted phenyl N'-substituted heterocyclic ureas | Various | 15 nM - 1 µM | wikipedia.org |
| Thiourea (B124793) Derivatives | DATU6 | 23.5 nM | nih.gov |
| Quinazolin-4(3H)-one Derivatives | QDAU5 | High Affinity | nih.gov |
| N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide Derivatives | Various | 7.4 - 11.5 nM | researchgate.net |
Other Protease Modulation (e.g., Chymotrypsin, Subtilisin)
N-Benzoyl-L-tyrosine derivatives have been extensively studied as substrates and inhibitors of serine proteases, particularly chymotrypsin and subtilisin. nih.govacs.org N-Benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl) serves as a sensitive chromogenic substrate for both α-chymotrypsin and subtilisin BPN'. nih.gov The hydrolysis of this thiol ester can be monitored spectrophotometrically, providing a continuous assay for these enzymes. nih.gov For the hydrolysis of BzTyrSBzl, α-chymotrypsin shows an apparent Km of 0.02 mM and a kcat of 37 s⁻¹, while subtilisin BPN' has a Km of 7 mM and a kcat of 126 s⁻¹. nih.gov
Furthermore, N-benzoyl-L-tyrosine p-nitroanilide (BTPNA) is another well-established substrate used to characterize serine carboxypeptidases and other proteases. medchemexpress.comsigmaaldrich.com The hydrolysis of BTPNA by chymotrypsin can be readily measured, making it a useful tool in enzyme kinetics. researchgate.net
The interaction of these compounds with proteases is not limited to substrate activity. N-benzoyl derivatives of tyrosine have shown specificity towards chymotrypsin inhibition. nih.gov For example, O'-(epoxyalkyl)-L-tyrosine derivatives with an N-benzoyl group are specific inactivators of chymotrypsin, while N-acetyl derivatives target subtilisin. nih.gov This specificity is attributed to the interactions within the enzyme's binding pocket. In the case of α-chymotrypsin, a secondary hydrophobic binding pocket adjacent to the active site serine has been proposed, which can accommodate the benzoyl group. nih.gov This interaction is crucial for the inhibitory activity of certain derivatives.
The broader family of N-acyl amino acids is regulated by enzymes like peptidase M20 domain containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH), which can both synthesize and hydrolyze these compounds. elifesciences.org Additionally, acylamino acid-releasing enzyme (AARE) can cleave N-terminally acetylated amino acids. oup.com
Table 2: Kinetic Parameters for Protease Hydrolysis of N-Benzoyl-L-tyrosine Derivatives
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| α-Chymotrypsin | N-Benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl) | 0.02 | 37 | nih.gov |
| Subtilisin BPN' | N-Benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl) | 7 | 126 | nih.gov |
Receptor Binding and Ligand-Target Recognition Studies
Peroxisome Proliferator-Activated Receptors (PPARs) Agonism/Activation (PPARγ, PPARα)
N-acyl-L-tyrosine derivatives have emerged as a significant class of agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ and PPARα. nih.govresearchgate.netacs.org These nuclear receptors are crucial regulators of glucose and lipid metabolism. researchgate.net
A novel series of N-(2-benzoylphenyl)-L-tyrosine derivatives has been identified as potent and selective PPARγ agonists. acs.org For instance, the compound (2S)-((2-benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid demonstrated a pKi of 8.94 and a pEC50 of 9.47 for PPARγ. acs.org Another analogue, a pyrrole (B145914) derivative, showed a Ki of 6.9 nM and an EC50 of 4.7 nM in PPARγ binding and functional assays, respectively. researchgate.net The high affinity of these tyrosine-based agonists has been shown to effectively activate even mutant forms of the PPARγ receptor. oup.com Specifically, the N-aryl tyrosine activator GW1929 is a highly selective PPARγ agonist with a pEC50 of 8.05 for the human receptor. This compound has been shown to be neuroprotective in human dopaminergic neurons by stimulating PGC-1α expression and CREB phosphorylation. diva-portal.orgnih.gov
In addition to PPARγ, certain L-tyrosine derivatives exhibit dual agonistic activity for both PPARα and PPARγ. nih.gov In one study, compound 4a was the most potent PPARγ activator, while compound 4f was the most potent PPARα activator. nih.gov Another study focused on N-acetyl-L-tyrosine derivatives found that compounds 4d and 4f showed greater transactivation of PPARα compared to PPARγ. nih.gov
Table 3: In Vitro Activity of L-Tyrosine Derivatives on PPARs
| Compound/Derivative Class | Receptor Target | Activity | Measurement (pKi / pEC50 / Ki / EC50) | Reference |
|---|---|---|---|---|
| N-(2-benzoylphenyl)-L-tyrosine derivative | PPARγ | Agonist | pKi = 8.94, pEC50 = 9.47 | acs.org |
| Pyrrole analogue of N-acyl-L-tyrosine | PPARγ | Agonist | Ki = 6.9 nM, EC50 = 4.7 nM | researchgate.net |
| GW1929 (N-aryl tyrosine activator) | PPARγ | Agonist | pEC50 = 8.05 | |
| L-tyrosine derivative (Compound 4a) | PPARγ | Agonist | Most potent in series | nih.gov |
| L-tyrosine derivative (Compound 4f) | PPARα | Agonist | Most potent in series | nih.gov |
| N-acetyl-L-tyrosine derivatives (4d, 4f) | PPARα | Agonist | Better transactivation than PPARγ | nih.gov |
Leukocyte Function-associated Antigen 1 (LFA-1)/Intercellular Adhesion Molecule 1 (ICAM-1) Inhibition
The interaction between Leukocyte Function-associated Antigen 1 (LFA-1) and Intercellular Adhesion Molecule 1 (ICAM-1) is a critical step in leukocyte adhesion and migration during inflammatory responses. nih.govresearchgate.net Inhibitors of this interaction are of therapeutic interest for autoimmune diseases. nih.govresearchgate.net
N-benzoyl amino acids have been identified as inhibitors of the LFA-1/ICAM-1 complex formation. nih.gov While the initial discovery highlighted N-2-bromobenzoyl L-tryptophan, subsequent structure-activity relationship (SAR) studies indicated that the carboxylic acid group is essential for inhibition and that L-histidine is the most favored amino acid. nih.gov The general principle involves these small molecules acting as antagonists, blocking the binding site of LFA-1. researchgate.net
The mechanism of inhibition often involves the small molecule binding to the I-domain of LFA-1, which contains a metal ion-dependent adhesion site. researchgate.net This binding prevents the subsequent interaction with ICAM-1. The tyrosine kinase ZAP-70 has been shown to be required for LFA-1-dependent T-cell migration, and its inhibition can block this process. nih.gov Furthermore, the engagement of LFA-1 can induce tyrosine phosphorylation, a process that can be modulated by inhibitors. nih.gov
Table 4: Inhibition of LFA-1/ICAM-1 Interaction by N-Benzoyl Amino Acid Analogues
| Compound Class | Key Structural Feature | Role in Inhibition | Reference |
|---|---|---|---|
| N-Benzoyl Amino Acids | Carboxylic Acid | Required for inhibition | nih.gov |
| N-2-Bromobenzoyl L-tryptophan | Tryptophan side chain | Initial identified inhibitor | nih.gov |
| N-Benzoyl L-histidine | Histidine side chain | Most favored amino acid for inhibition | nih.gov |
Bitter Taste Receptor (T2R) Modulation
Human bitter taste perception is mediated by a family of 25 G protein-coupled receptors known as T2Rs. nih.govgoogle.com These receptors are activated by a wide array of structurally diverse compounds. nih.gov Amino acids and their derivatives, including N-benzoyl-L-tyrosine analogues, have been investigated for their ability to modulate T2R activity.
Studies have shown that certain amino acids and peptides can activate specific T2Rs. researchgate.net For instance, L-phenylalanine and L-tryptophan activate TAS2R1 and TAS2R4. researchgate.net The focus of much research, however, has been on finding antagonists or blockers of these receptors to mask bitter tastes in foods and pharmaceuticals. nih.govnih.gov
In a study screening for T2R blockers, a number of amino acid derivatives were evaluated. nih.gov While a direct mention of this compound is not prominent, related compounds like N-benzoyl-L-threonine methyl ester were included in these screenings. nih.gov The research identified γ-aminobutyric acid (GABA) and Nα,Nα-Bis(carboxymethyl)-L-lysine (BCML) as competitive inhibitors of quinine-activated T2R4, with IC50 values of 3.2 µM and 59 nM, respectively. nih.govresearchgate.net These blockers were found to share the same orthosteric binding site as the agonist quinine. nih.govresearchgate.net This suggests that N-acyl amino acid structures can indeed interact with and modulate the activity of bitter taste receptors.
Table 5: Modulation of T2R4 by Amino Acid Derivatives
| Compound | Activity | IC50 | Reference |
|---|---|---|---|
| γ-aminobutyric acid (GABA) | Competitive Inhibitor (Antagonist) | 3.2 ± 0.3 µM | nih.govresearchgate.net |
| Nα,Nα-Bis(carboxymethyl)-L-lysine (BCML) | Competitive Inhibitor (Inverse Agonist) | 59 ± 18 nM | nih.govresearchgate.net |
Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers. nih.govtandfonline.com Consequently, EGFR inhibitors are a major focus of cancer therapy. acs.org Tyrosine and its derivatives are logical scaffolds for designing EGFR inhibitors as they can mimic the natural substrate and compete with ATP for binding at the catalytic domain of the EGFR tyrosine kinase. nih.gov
While direct studies on this compound as an EGFR inhibitor are limited, the broader class of tyrosine derivatives has been extensively explored. nih.govtandfonline.commdpi.comfrontiersin.org The mechanism of inhibition typically involves the compound binding to the ATP-binding pocket of the EGFR kinase domain. This binding is often facilitated by hydrogen bonds with key residues in the hinge region of the receptor and hydrophobic interactions within the binding site. nih.gov
For example, certain benzothiazole (B30560) derivatives have been shown to act as EGFR-TK inhibitors. nih.gov One such compound exhibited 70.58% enzyme inhibition. nih.gov Docking studies revealed that this compound binds to the active site of EGFR-TK. nih.gov Similarly, a series of furopyridine derivatives were evaluated, with one compound (PD13) showing strong inhibitory activity against both wild-type (IC50 of 11.64 nM) and mutant forms of EGFR. mdpi.com Quinazolinone derivatives have also been developed as EGFR inhibitors, with one compound (5k) displaying an IC50 of 10 nM against EGFRwt-TK. tandfonline.com These examples demonstrate the potential of designing potent EGFR inhibitors based on scaffolds that can effectively occupy the tyrosine kinase active site.
Table 6: In Vitro EGFR Inhibition by Analogous Compounds
| Compound Class | Specific Compound/Derivative | Target | IC50 | Reference |
|---|---|---|---|---|
| Benzothiazole Derivatives | Compound 1 | EGFR-TK | 70.58% inhibition | nih.gov |
| Furopyridine Derivatives | PD13 | Wild-type EGFR | 11.64 ± 1.30 nM | mdpi.com |
| Furopyridine Derivatives | PD13 | L858R/T790M mutant EGFR | 10.51 ± 0.71 nM | mdpi.com |
| Quinazolinone Derivatives | Compound 5k | EGFRwt-TK | 10 nM | tandfonline.com |
| Sulfonylated Indeno[1,2-c]quinolines | 8 selected derivatives | EGFR-TK | 0.6–10.2 nM | acs.org |
Anti-microbial Research Applications (In Vitro Investigations)
In the realm of biochemical research, the exploration of synthetic amino acid derivatives for potential therapeutic applications is a significant area of study. Among these, N-acylated amino acids, including analogues of this compound, have been subject to in vitro investigations to determine their anti-microbial properties. Research focuses on understanding the mechanisms by which these compounds may inhibit the growth of or kill pathogenic microorganisms.
Antibacterial Activity Mechanisms
The antibacterial potential of N-acylated amino acid derivatives is often linked to their ability to interact with and disrupt bacterial cell structures. While specific studies on this compound are limited, research on analogous compounds provides insight into potential mechanisms. For instance, N-acyl tyrosine derivatives have been shown to possess antibacterial properties, which are thought to stem from a balance between hydrophilic and lipophilic characteristics, allowing them to interfere with bacterial membranes. academie-sciences.fr The introduction of an N-benzoyl group can enhance this effect.
The mechanism often involves the disruption of the bacterial cell membrane's integrity. The lipophilic portions of the molecule, such as the benzoyl group and the tyrosine side chain, can insert into the lipid bilayer of the bacterial membrane. This insertion can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death. Some studies on related benzoyl derivatives suggest that these compounds may also act by inhibiting essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication and repair. um-surabaya.ac.id
Research into various N-benzoyl amino acid hydrazide derivatives and their metal complexes has demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com The activity of these compounds underscores the importance of the N-benzoyl moiety in conferring antibacterial properties. The specific structural features, such as the nature of the amino acid and any additional chemical groups, can modulate the potency and spectrum of activity.
Table 1: In Vitro Antibacterial Activity of Selected N-Acyl Tyrosine Analogues and Related Compounds
| Compound/Analogue | Target Bacteria | Activity Metric (MIC*) | Observed Activity/Finding | Citation |
|---|---|---|---|---|
| N-acyl tyrosine gemini (B1671429) surfactant | Bacillus cereus | 0.15 mM | Exhibited better antibacterial activity than its monomeric analogue due to increased hydrophobic interaction with the bacterial membrane. | academie-sciences.fr |
| Lipophilic tyrosyl esters (C8-C12) | S. aureus, S. xylosus, B. cereus | 3.1–25 µg/mL | Showed a cutoff effect at C10 chain length, indicating an optimal lipophilicity for activity. | academie-sciences.fr |
| Benzoyl dialkylurea derivatives (BEU1, BEU2) | Pseudomonas aeruginosa | Not specified | Exhibited higher potential antibacterial activity against P. aeruginosa than other tested bacteria. Docking studies suggested inhibition of DNA gyrase. | um-surabaya.ac.id |
*Minimum Inhibitory Concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
Antifungal Activity Mechanisms
Analogues of this compound have also been investigated for their antifungal activities. The proposed mechanisms of action against fungal pathogens often parallel those seen in bacteria, primarily involving the disruption of the cell membrane. Fungal cell membranes contain ergosterol (B1671047) as a primary sterol component, which is a key target for many antifungal agents. N-acylated amino acid derivatives can interfere with the synthesis of ergosterol or directly interact with the membrane, leading to increased permeability and cell lysis.
Studies on chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines, which share structural similarities with this compound, have shown in vitro antifungal activity against clinically relevant fungi such as Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum. mdpi.com Furthermore, research on N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazide analogues has demonstrated that specific substitutions on the benzoyl ring can lead to significant antifungal activity against various fungal strains. In silico docking studies accompanying this research suggested that these compounds could bind to and inhibit essential fungal enzymes.
Table 2: In Vitro Antifungal Activity of Selected Analogues
| Compound/Analogue | Target Fungi | Observed Activity/Finding | Citation |
|---|---|---|---|
| Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines | C. neoformans, T. mentagrophytes, T. rubrum | Demonstrated notable in vitro antifungal activity. | mdpi.com |
| N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides (6e, 6f) | Various fungal strains | Compounds with specific halogen substitutions showed potent antifungal activity, comparable to the standard drug fluconazole. | |
| Benzoyl dialkylurea derivatives (BEU1, BEU2) | Candida albicans | Found to be weak antifungals against this specific yeast. |
Metabolic Fate and Pathway Elucidation (Research Context)
Understanding the metabolic fate of a compound is crucial in biochemical and pharmaceutical research. In vitro studies using cellular or subcellular fractions (e.g., liver microsomes) or purified enzymes are employed to elucidate how a molecule like this compound might be processed in a biological system.
In Vitro Hydrolysis and Biotransformation Studies
In vitro studies on compounds structurally related to this compound have shown that enzymatic hydrolysis is a primary biotransformation pathway. The amide bond linking the benzoyl group to the amino acid is a target for proteolytic enzymes.
Specifically, the enzyme chymotrypsin has been shown to effectively catalyze the hydrolysis of N-benzoyl-L-tyrosine derivatives. [9, 14] For example, N-benzoyl-L-tyrosine ethyl ester (BTEE) is readily hydrolyzed by chymotrypsin into N-benzoyl-L-tyrosine and ethanol. Similarly, N-benzoyl-L-tyrosyl-p-aminobenzoic acid (Bz-ty-PABA), a synthetic peptide used in diagnostic tests, is specifically cleaved by chymotrypsin. This enzymatic cleavage occurs at the peptide bond, breaking the molecule into N-benzoyl-L-tyrosine and p-aminobenzoic acid. The stability and rate of hydrolysis of N-benzoyl-L-tyrosine thiobenzyl ester by chymotrypsin and other serine proteases have also been studied extensively, providing a method to assay protease activity. These studies highlight that the core structure is susceptible to cleavage by common proteases, which is a key aspect of its metabolic processing.
Metabolite Identification and Characterization
The identification of metabolites is a direct outcome of biotransformation studies. Following in vitro hydrolysis, the resulting products are identified and characterized, typically using techniques like liquid chromatography-mass spectrometry (LC-MS). academie-sciences.fr
For N-benzoyl-L-tyrosine analogues, the primary metabolites are the constituent parts of the parent molecule.
The hydrolysis of N-benzoyl-L-tyrosyl-p-aminobenzoic acid yields N-benzoyl-L-tyrosine and p-aminobenzoic acid .
The hydrolysis of N-benzoyl-L-tyrosine ethyl ester produces N-benzoyl-L-tyrosine and ethanol . [1, 9]
Further metabolism of these primary products can also occur. For instance, studies have shown that the N-benzoyl-L-tyrosine metabolite can be further broken down, with benzoic acid being identified as a subsequent urinary metabolite. Similarly, p-aminobenzoic acid can be metabolized to p-acetaminobenzoic acid. The Human Metabolome Database lists N-Benzoyl-L-tyrosine as a metabolite that can be found in blood. This systematic identification of breakdown products is essential for understanding the compound's biochemical pathway and residence time in a research context.
Table 3: Identified Metabolites of N-Benzoyl-L-tyrosine Analogues from In Vitro Studies
| Parent Compound | Primary Metabolite(s) | Further Metabolite(s) | Citation |
|---|---|---|---|
| N-benzoyl-L-tyrosyl-p-aminobenzoic acid (Bz-ty-PABA) | N-benzoyl-L-tyrosine, p-aminobenzoic acid | Benzoic acid, p-acetaminobenzoic acid |
Computational and Chemoinformatic Approaches in N Benzoyl N Methyl L Tyrosine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Benzoyl-N-methyl-L-tyrosine, docking would be used to predict its interaction with a biological target, such as an enzyme or receptor.
Molecular docking simulations are instrumental in predicting how this compound would fit into the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on their energetic favorability.
Research on analogous compounds, such as N-(2-benzoylphenyl)-L-tyrosine derivatives, demonstrates that these molecules can be effectively docked into receptor binding pockets to understand drug-receptor interactions. researchgate.net For instance, studies on derivatives targeting the peroxisome proliferator-activated receptor-γ (PPARγ) have successfully used docking programs like Glide to correlate computational predictions with experimental activity. researchgate.net The results of such a study on this compound would typically be presented in a table listing the predicted binding affinities (often as a docking score or free energy of binding) for various poses. A lower binding energy generally indicates a more stable and potentially more potent interaction. rjptonline.org For example, docking of N-benzoyl urea (B33335) derivatives against various target proteins has shown that binding energies can range from -71 to -190 kcal/mol, with different poses established through interactions like hydrogen bonds and π-alkyl interactions. um-surabaya.ac.id
Table 1: Representative Data from Molecular Docking of Benzoyl Derivatives
| Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Amino Acids (Hydrogen Bonds) |
|---|---|---|---|
| N-(2-benzoylphenyl)-L-tyrosine analogue | PPARγ | - | - |
| Benzoyl-N,N'-dialkylurea (BEU2) | P. aeruginosa DNA gyrase | -99.93 | Arg138, Glu52 |
| Benzoyl-N,N'-dialkylurea (BEU3) | P. aeruginosa DNA gyrase | -86.40 | Arg78 |
| Sunitinib (Tyrosine Kinase Inhibitor) | Tyrosine Kinase | -7.1 | - |
Note: This table presents data for related benzoyl compounds to illustrate the type of information obtained from molecular docking studies. Data for this compound is not available.
Beyond predicting affinity, docking reveals the specific interactions that stabilize the ligand-receptor complex. This includes identifying key amino acid residues ("hotspots") in the active site that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand. For this compound, the benzoyl group, the tyrosine phenolic ring, and the amide linkage are all expected to participate in these interactions.
For example, in studies of α-chymotrypsin, a well-known target for N-benzoyl-L-tyrosine derivatives, the active site is characterized by specific pockets that accommodate different parts of the substrate. researchgate.net The hydrophobic tyrosine side chain typically fits into a hydrophobic pocket (the S1 pocket), while the N-benzoyl group contributes to the proper orientation of the molecule for catalysis. researchgate.net Docking simulations can map these interactions precisely, showing, for instance, that the N-benzoyl group may form hydrogen bonds with backbone atoms of the enzyme, while the tyrosine ring engages in hydrophobic contacts. researchgate.net Studies on N-(2-benzoylphenyl)-L-tyrosine derivatives also highlight the importance of evaluating the conformation and binding mode to understand their activity. researchgate.net
Prediction of Binding Modes and Affinities
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
For a series of analogues of this compound, a QSAR model could be developed to predict their biological activity (e.g., inhibitory potency against a specific enzyme). This involves calculating a set of molecular descriptors for each analogue and then using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to build an equation that correlates these descriptors with the observed activity. atlantis-press.comrsc.org
A study on N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors successfully derived a QSAR model with a high correlation coefficient (r = 0.971). atlantis-press.com The resulting equation allowed the prediction of the inhibitory activity based on specific physicochemical parameters. Such a model for this compound derivatives would enable the virtual screening of new, un-synthesized compounds and prioritize those with the highest predicted activity for synthesis and testing. atlantis-press.com
The predictive power of a QSAR model depends on the choice of molecular descriptors. These descriptors quantify various physicochemical properties of the molecules. For this compound and its analogues, key descriptors would likely include:
Lipophilic properties: Such as the logarithm of the partition coefficient (logP), which describes the molecule's hydrophobicity and influences its ability to cross cell membranes. atlantis-press.comresearchgate.net
Electronic properties: These include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. atlantis-press.comresearchgate.net
Steric properties: Descriptors like molecular weight (MW) and molar refractivity (CMR) quantify the size and shape of the molecule, which are crucial for fitting into a receptor's binding site. atlantis-press.comresearchgate.net
In the QSAR study of N-benzoyl-N'-naphthylthiourea derivatives, lipophilic (ClogP) and electronic (ELUMO) properties were found to be the most influential factors determining their anticancer activity. atlantis-press.com A similar analysis for this compound would reveal which of its structural features are most important for its biological effect, guiding future chemical modifications to enhance its potency.
Table 2: Example Physicochemical Descriptors Used in QSAR of Benzoyl Derivatives
| Compound | CLogP (Lipophilicity) | ELUMO (Electronic) | MW (Steric) | Biological Activity (Predicted Score) |
|---|---|---|---|---|
| N-benzoyl-N'-naphthylthiourea | - | - | - | - |
| Derivative 1 | - | - | - | - |
| Derivative 2 | - | - | - | - |
Note: This table illustrates the types of descriptors and their correlation with activity in a typical QSAR study. Specific values for this compound derivatives are not available in published literature.
Derivation of Predictive Models for Biological Activity
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the study of conformational changes, flexibility, and the stability of binding interactions. plos.orgnih.gov
For this compound, an MD simulation would start with a docked pose in its target receptor. The simulation would then track the movements of both the ligand and the protein, revealing how they adapt to each other. This can confirm the stability of the binding mode predicted by docking and identify subtle conformational changes that might be important for biological function. plos.org For instance, MD simulations on non-canonical amino acids binding to aminoacyl-tRNA synthetases have been used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), providing a more accurate estimation of binding affinity than docking scores alone. plos.orgnih.govresearchgate.net Such simulations can also reveal the role of water molecules in mediating ligand-receptor interactions, an aspect often simplified in standard docking procedures. The root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation is often used to assess the stability of its binding. plos.orgmdpi.com
Investigation of Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior and conformational stability of this compound. nih.govplos.org These simulations model the movement of atoms and molecules over time, providing a detailed picture of the compound's flexibility and preferred shapes. By analyzing the trajectory of the molecule, researchers can understand its conformational landscape and stability. tandfonline.com
Key parameters are monitored during MD simulations to assess stability: tandfonline.com
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions between the simulated structure and a reference structure. A stable RMSD value over the simulation time indicates that the molecule has reached equilibrium and is conformationally stable. tandfonline.com
Hydrogen Bonds: The formation and breaking of intramolecular hydrogen bonds are crucial for understanding the stability of a molecule's conformation. tandfonline.com
Solvent Accessible Surface Area (SASA): This parameter quantifies the part of the molecule's surface that is accessible to the solvent, providing insights into its interactions with the surrounding environment. tandfonline.com
In a typical MD simulation study, the system is first minimized to remove any steric clashes, followed by a period of heating and equilibration at a specific temperature and pressure. The production run is then performed for a duration sufficient to capture the relevant molecular motions, often in the nanosecond timescale. tandfonline.com The analysis of these simulations for this compound would reveal its intrinsic flexibility, the stability of its folded states, and how it might interact with biological targets.
| Parameter | Description | Indication of Stability |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions from a reference structure. | Plateauing of the RMSD value over time suggests conformational stability. tandfonline.com |
| Radius of Gyration (rGyr) | Indicates the compactness of the molecule's structure. | A relatively constant value indicates a stable overall shape. tandfonline.com |
| Intramolecular Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds within the molecule. | Consistent hydrogen bonding patterns point to a stable conformation. tandfonline.com |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to the solvent. | A stable SASA suggests consistent interactions with the solvent. tandfonline.com |
Role of N-Methylation in Peptide Conformation
The presence of an N-methyl group on the tyrosine residue in this compound has profound implications for its conformational properties, particularly if it were part of a larger peptide chain. nih.govmdpi.com N-methylation introduces a tertiary amide bond, which has several significant consequences for the peptide's structure and function. nih.gov
One of the primary effects of N-methylation is the removal of the amide proton, which eliminates its ability to act as a hydrogen bond donor. mdpi.com This seemingly small change can dramatically alter the secondary structure of a peptide, as it disrupts the hydrogen bonding patterns that stabilize structures like alpha-helices and beta-sheets. mdpi.com This can lead to a more rigid and conformationally constrained peptide backbone. nih.govrsc.org
Computational studies have shown that N-methylation can increase a peptide's lipophilicity and membrane permeability. tandfonline.com By preventing the formation of intermolecular hydrogen bonds with water, and promoting intramolecular hydrogen bonding in non-polar environments, N-methylated peptides can more easily cross cell membranes. tandfonline.com This property is of significant interest in drug design for improving the oral bioavailability of peptide-based therapeutics. nih.gov
| Structural Feature | Effect of N-Methylation | Consequence |
|---|---|---|
| Amide Bond | Creates a tertiary amide, removing the NH hydrogen bond donor. mdpi.comnih.gov | Disrupts canonical secondary structures (α-helices, β-sheets) and can increase conformational rigidity. nih.govmdpi.com |
| Cis/Trans Isomerization | Lowers the energy barrier between cis and trans isomers. rsc.org | Allows for unique peptide backbone turns and overall molecular shapes. rsc.org |
| Hydrophobicity | Increases lipophilicity. rsc.org | Can enhance membrane permeability and oral bioavailability. tandfonline.com |
| Proteolytic Stability | Steric hindrance around the peptide bond. | Increases resistance to degradation by proteases. rsc.org |
Virtual Screening and De Novo Design of Novel Analogues
Virtual screening and de novo design are powerful computational techniques used to identify and create new molecules with desired biological activities. These methods can be applied to discover novel analogues of this compound with enhanced properties, for example, as inhibitors of specific enzymes. nih.govnih.gov
Virtual screening involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a biological target. acs.org For this compound analogues, this process would start with a known protein target. A library of compounds, which could include commercially available molecules or custom-designed virtual compounds, is then docked into the binding site of the target protein. researchgate.netatlantis-press.com The docking algorithms predict the binding mode and affinity of each compound, and the top-scoring molecules are selected for further experimental testing. atlantis-press.com
De novo design, on the other hand, involves the creation of novel molecular structures from scratch. rsc.org Algorithms for de novo design build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site. This approach has the potential to generate highly novel and potent compounds that may not be present in existing libraries. rsc.org For instance, starting with the scaffold of this compound, a de novo design program could explore different substituents on the benzoyl or tyrosine rings to optimize interactions with a target protein. nih.gov
Both virtual screening and de novo design rely on accurate scoring functions to predict binding affinity and sophisticated algorithms to explore the vast chemical space. atlantis-press.com These methods have been successfully used in the design of various therapeutic agents, including enzyme inhibitors. nih.gov
ADME Prediction (Absorption, Distribution, Metabolism, Excretion) in Preclinical Research
In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. srce.hr In silico ADME prediction models have become indispensable tools in preclinical research, allowing for the early identification of compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. ljmu.ac.ukmdpi.com
For this compound and its analogues, various ADME parameters can be predicted using computational tools like pkCSM and SwissADME. mdpi.comuin-malang.ac.idrjptonline.org These programs use quantitative structure-activity relationship (QSAR) models and other algorithms to estimate properties such as:
Absorption: Parameters like human intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted to assess oral bioavailability. ljmu.ac.uk
Distribution: Predictions for blood-brain barrier penetration and plasma protein binding help to understand how the compound will be distributed throughout the body.
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit any of these enzymes. acs.org This is critical for assessing potential drug-drug interactions.
Excretion: Total clearance and renal OCT2 substrate prediction can provide insights into how the compound is eliminated from the body.
Toxicity: Early prediction of potential toxicities, such as mutagenicity (AMES test), hepatotoxicity, and hERG inhibition, is vital for ensuring the safety of a drug candidate. ljmu.ac.ukmdpi.com
These in silico predictions, while not a replacement for in vitro and in vivo experiments, provide valuable guidance for prioritizing and optimizing lead compounds. srce.hruin-malang.ac.id By flagging potential liabilities early in the design cycle, computational ADME profiling helps to focus resources on the most promising candidates. mdpi.com
| ADME Category | Predicted Parameter | Importance in Drug Development |
|---|---|---|
| Absorption | Human Intestinal Absorption, Caco-2 Permeability | Predicts the extent to which a drug is absorbed after oral administration. ljmu.ac.uk |
| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Determines where the drug goes in the body and how much is available to act on the target. |
| Metabolism | CYP450 Substrate/Inhibitor | Assesses the potential for metabolic breakdown and drug-drug interactions. acs.org |
| Excretion | Total Clearance | Indicates the rate at which the drug is removed from the body. |
| Toxicity | AMES Mutagenicity, Hepatotoxicity, hERG Inhibition | Flags potential safety concerns early in the development process. ljmu.ac.ukmdpi.com |
Structure Activity Relationship Sar Studies and Rational Design Principles
Impact of N-Benzoyl and N-Methyl Modifications on Bioactivity
The N-acyl and N-alkyl substitutions on the amino group of L-tyrosine are fundamental to the molecule's interaction with protein targets. The benzoyl group, in particular, serves as a crucial pharmacophoric element in many biologically active tyrosine derivatives.
In a series of potent Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists based on an N-(2-benzoylphenyl)-L-tyrosine scaffold, the N-2-benzoylphenyl moiety was found to be a critical component for activity. drugbank.comnih.govacs.org SAR studies revealed that only modest changes to this group are tolerated. drugbank.comnih.gov While adding substituents to the benzoylphenyl moiety often maintained binding affinity to the PPARγ receptor, it generally led to compounds with reduced activity in cell-based functional assays. drugbank.com The most successful modifications involved the bioisosteric replacement of one of the two phenyl rings in the N-2-benzoylphenyl group. drugbank.comnih.gov For instance, replacing the phenyl ring of the benzoyl group with an alkoxy group resulted in a promising set of analogues, the anthranilic acid esters, which demonstrated high functional potency. drugbank.com
The N-methyl group, while not present in the specific PPARγ agonists cited, is a common modification in medicinal chemistry known to significantly impact a molecule's properties. researchgate.net N-methylation of a peptide bond can enhance metabolic stability by protecting it from enzymatic degradation by proteases. researchgate.net It also increases the lipophilicity of the compound, which can improve its ability to cross cell membranes. researchgate.net Furthermore, introducing an N-methyl group restricts the conformational flexibility of the molecule. nih.gov This conformational control can lock the compound into a "bioactive" shape that fits more precisely into the target's binding site, potentially leading to a dramatic increase in biological activity. nih.gov Conversely, it can also lead to a loss of activity if the induced conformation is unfavorable for binding. The placement of an N-methyl group can therefore cause an unpredictable but significant change in a compound's biological efficacy. nih.gov
| Compound | N-Aryl Moiety | Binding Affinity (pKi) | Functional Potency (pEC50) |
|---|---|---|---|
| 2 | N-(2-Benzoylphenyl) | 8.94 | 9.47 |
| 63 | N-(2-Carbomethoxyphenyl) (anthranilic acid methyl ester) | 8.43 | 9.21 |
Role of L-Tyrosine Side Chain Modifications
The phenolic side chain of L-tyrosine is a frequent target for modification to optimize potency, selectivity, and pharmacokinetic properties. The hydroxyl group can act as a hydrogen bond donor or acceptor and serves as an attachment point for various substituents.
In the development of N-(2-benzoylphenyl)-L-tyrosine PPARγ agonists, extensive modifications were made to the ether-linked substituent on the phenolic hydroxyl group. nih.govacs.org The parent compound in this series, which featured a 2-(5-methyl-2-phenyloxazol-4-yl)ethoxy side chain, was a potent agonist. nih.govacs.org SAR studies focused on replacing the oxazole (B20620) and phenyl rings of this side chain. acs.org Replacing the phenyl ring with a 4-pyridyl group or a 4-methylpiperazine-substituted thiazole (B1198619) ring yielded potent and selective PPARγ agonists with significantly improved aqueous solubility, a key parameter for drug development. nih.govacs.org
In a different context, a study on L-tyrosine analogues as inhibitors of metallo-β-lactamase IMP-1 involved modifying a benzyl (B1604629) group attached to the tyrosine side chain. nih.gov The addition of methyl, chloro, bromo, and nitro groups to this benzyl ring was explored to investigate the SAR. nih.gov While all synthesized analogues showed potent inhibitory effects, their potency varied based on the substitution, highlighting the sensitivity of the enzyme's binding pocket to modifications on the tyrosine side chain. nih.gov
| Compound | Side Chain attached to Tyrosine-OH | Binding Affinity (pKi) | Functional Potency (pEC50) | Key Feature |
|---|---|---|---|---|
| 2 | -CH2CH2-(5-methyl-2-phenyloxazol-4-yl) | 8.94 | 9.47 | Potent, low solubility |
| 16 | -CH2CH2-(5-methyl-2-pyridin-4-yloxazol-4-yl) | 8.85 | 8.74 | Potent, increased solubility |
| 24 | -CH2CH2-[5-methyl-2-(4-methylpiperazin-1-yl)thiazol-4-yl] | 8.66 | 8.89 | Potent, increased solubility |
Design Principles for Enhanced Selectivity and Potency (In Vitro/In Silico)
The rational design of more effective tyrosine-based inhibitors and agonists relies on principles derived from SAR studies, often guided by computational (in silico) methods like molecular docking.
A key design principle is the use of bioisosteric replacement. In the development of PPARγ agonists, a chemically unstable enaminone moiety in an early lead compound was replaced with a stable 2-aminobenzophenone (B122507) group, which led to the N-(2-benzoylphenyl)-L-tyrosine series. acs.orgacs.org This successful isosteric switch maintained the necessary structural orientation for activity while improving the drug-like properties of the molecule.
Molecular docking simulations are frequently used to rationalize the SAR of synthesized inhibitors and guide further design. drugbank.combohrium.com For a series of 1,3,4-thiadiazole (B1197879) derivatives that inhibit Abl tyrosine kinase, molecular docking was used to understand how different substitutions on the molecule influenced its binding to the enzyme. drugbank.com Such in silico studies help visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. This allows medicinal chemists to design new analogues with modifications predicted to enhance these interactions, thereby increasing potency and selectivity. bohrium.com
Another important design principle involves modifying a part of the molecule that projects out of the primary binding pocket towards the solvent-exposed surface. nih.gov In the case of the N-(2-benzoylphenyl)-L-tyrosine PPARγ agonists, the ether-linked side chain on the tyrosine phenol (B47542) was modified to introduce basic groups, which successfully increased aqueous solubility without sacrificing potency. nih.govacs.org This strategy addresses common drug development challenges like poor solubility while preserving the core interactions responsible for the desired biological effect.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies and Process Optimization
The development of efficient, high-yield, and scalable synthetic routes is paramount for the production of N-Benzoyl-N-methyl-L-tyrosine and its analogs for research and potential pharmaceutical applications. Emerging research focuses on moving beyond traditional methods to embrace more sophisticated and optimized chemical strategies.
A significant challenge in the synthesis of modified tyrosine derivatives is achieving high purity and yield. google.com One novel approach to address this involves a two-step synthesis technology designed to prepare derivatives like N-benzoyl-L-tyrosyl-di-n-propylamine from the initial raw material, L-tyrosine. google.com This method first involves the reaction of L-tyrosine with benzoyl chloride in an inorganic alkali aqueous solution to form O,N-(2-benzoyl)-L-tyrosine, which is then further reacted to produce the final product. google.com This process optimization is aimed directly at solving issues of low yield and purity found in previous methods. google.com
Modern coupling reagents are also being employed to enhance synthesis efficiency. For instance, the use of HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide) as a coupling reagent has been reported for the synthesis of N-Boc-amino acid-(N'-benzoyl) hydrazides, including those derived from tyrosine. mdpi.com This method results in very high yields and purity, demonstrating a significant process improvement. mdpi.com Another innovative and efficient method involves the in situ formation of a selenocarboxylate intermediate from protected amino acids, followed by amidation with an azide. beilstein-journals.org This technique is notable for its tolerance of common protecting groups used in peptide chemistry and its applicability to amino acids like tyrosine, which are sensitive to the oxidation conditions required by other methods. beilstein-journals.org
Future methodologies may also incorporate enzymatic or chemoenzymatic strategies. The use of proteases like α-chymotrypsin and subtilisin BPN' to hydrolyze N-benzoyl-L-tyrosine thiobenzyl ester showcases the potential for enzymes in transformations involving benzoylated tyrosine structures. nih.gov Optimizing reaction conditions, such as solvent choice, temperature, and catalyst concentration, remains a key area of investigation to ensure these novel methodologies are both effective and economically viable. rsc.org
Table 1: Comparison of Synthetic Methods for Tyrosine Derivatives
| Methodology | Key Reagents/Steps | Primary Advantage(s) | Reference |
|---|---|---|---|
| Two-Step Synthesis | L-tyrosine, benzoyl chloride, ethyl chloroformate | Improved yield and product purity | google.com |
| HATU Coupling | N-Boc-L-amino acids, HATU, benzoic acid hydrazide | Very high yields, high purity | mdpi.com |
| Selenocarboxylate/Azide Amidation | In situ formation of selenocarboxylate intermediate | High yields, mild conditions, compatible with sensitive amino acids like tyrosine | beilstein-journals.org |
| Chiral Ni(II) Complex | (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (BPB) | High enantiomeric purity for radiosynthesis | researchgate.net |
Advanced Computational and Machine Learning Applications in Drug Discovery Research
The integration of computational chemistry and artificial intelligence is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov For complex molecules like this compound derivatives, these tools offer powerful capabilities for predicting molecular interactions, properties, and biological activities.
Molecular docking and molecular dynamics (MD) simulations are cornerstone in silico techniques. nih.gov Docking studies are used to predict the binding poses and affinities of ligands within the active site of a target protein. For example, docking has been used to study how N-benzoyl-N'-naphthylthiourea (BNTU) derivatives interact with the HER-2 receptor, a key target in breast cancer. uin-malang.ac.id MD simulations further refine these predictions by analyzing the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. nih.gov Such studies have been applied to investigate the stability of platinum (II) complexes with thiourea (B124793) derivatives in complex with cancer-related receptors. nih.gov
Machine learning (ML) and deep learning models are increasingly being applied to analyze vast datasets and predict structure-activity relationships (SAR). manning.com These models can learn from existing data on known inhibitors to predict the activity of novel compounds. nih.gov One innovative approach, "Drug Discovery Maps (DDM)," uses an ML algorithm to visualize the chemical and target space, successfully predicting new inhibitors for FMS-like tyrosine kinase 3 (FLT3). nih.gov Another study demonstrated the integration of molecular modeling with machine learning to significantly improve the prediction accuracy for tyrosyl-tRNA synthetase mutants that recognize specific unnatural amino acids. biorxiv.org This combined approach elevated the enrichment ratio of desired mutants by 11-fold compared to random mutation, showcasing the power of ML to accelerate the design of proteins with novel specificities. biorxiv.org These computational approaches can be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to de-risk drug candidates early in the discovery pipeline. uin-malang.ac.id
Table 2: Computational and Machine Learning Applications in Drug Research
| Technique | Application | Example/Finding | Reference |
|---|---|---|---|
| Molecular Docking | Predict binding affinity and interaction mode | Predicted anti-breast cancer activity of N-benzoyl-N'-naphthylthiourea derivatives against the HER-2 receptor. | uin-malang.ac.id |
| Molecular Dynamics (MD) Simulation | Evaluate protein-ligand binding stability | Analyzed the stability of platinum-thiourea complexes with cancer target receptors over a 50 ns simulation. | nih.gov |
| Machine Learning (ML) Models | Predict bioactivity and ligand-protein interactions | The DDM model predicted novel, potent inhibitors of FLT3 kinase. | nih.gov |
| Integrated ML and Molecular Modeling | Improve accuracy of computational predictions | Elevated the enrichment ratio of desired tyrosyl-tRNA synthetase mutants by 11-fold. | biorxiv.org |
| In Silico ADMET Prediction | Predict pharmacokinetic and toxicity properties | Physicochemical and ADMET properties of BNTU derivatives were predicted using the pkCSM online program. | uin-malang.ac.id |
Exploration of New Biological Targets and Pathways (In Vitro/In Silico)
While existing research has linked this compound derivatives to specific targets, the vast landscape of biological pathways presents numerous opportunities for discovering new therapeutic applications. The exploration for novel targets is a dynamic process, combining computational predictions with experimental validation.
In silico screening and molecular docking can identify potential interactions between a library of compounds and a wide array of biological targets. This allows for hypothesis generation before undertaking resource-intensive laboratory work. For example, derivatives of N-(2-benzoylphenyl)-L-tyrosine were identified as potent and selective agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. acs.orgebi.ac.uk This discovery was driven by in vitro binding and functional assays. ebi.ac.uk
Similarly, research has shown that related structures can act as potent inhibitors of various enzyme families. Tyrosinase, a key enzyme in melanin (B1238610) synthesis, is a validated target for benzoyl-containing compounds. tandfonline.comnih.gov Both in vitro inhibition assays and in silico docking studies have been used to investigate how these molecules bind to the enzyme's active site, often involving chelation of the copper ions essential for its catalytic activity. nih.govacs.org Furthermore, certain derivatives have been designed and evaluated as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, HER-2, and KDR, which are critical targets in oncology. nih.gov Another identified target class is the integrin family; specific N-(benzoyl)-o-ethyl-L-tyrosine derivatives have been developed as α5β1 antagonists with potential applications in treating solid tumors by inhibiting angiogenesis. google.com
Future research will likely leverage high-throughput screening (HTS) and advanced proteomic techniques to systematically probe the interactions of this compound and its analogs across the human proteome. This unbiased approach could uncover entirely new mechanisms of action and therapeutic indications for this versatile chemical scaffold.
Table 3: Investigated Biological Targets for N-Benzoyl-L-Tyrosine Derivatives
| Biological Target | Therapeutic Area | Method of Exploration | Key Finding | Reference |
|---|---|---|---|---|
| PPARγ | Diabetes, Metabolic Syndrome | In vitro binding and functional assays | N-(2-benzoylphenyl)-L-tyrosine derivatives are potent and selective agonists. | acs.orgebi.ac.uk |
| Tyrosinase | Dermatology, Hyperpigmentation | In vitro enzyme inhibition, In silico docking | Benzoyl derivatives show inhibitory activity, with interactions in the enzyme's active site. | tandfonline.comnih.govacs.org |
| Receptor Tyrosine Kinases (EGFR, HER-2, KDR) | Oncology | In vitro cytotoxicity assays, In silico docking | Designed compounds show activity against various cancer cell lines and kinase targets. | nih.gov |
| α5β1 Integrin | Oncology | Development of antagonists | Derivatives identified as antagonists for the treatment of solid tumors. | google.com |
| α-Chymotrypsin / Subtilisin BPN' | Biochemical Research | In vitro enzyme hydrolysis assay | N-benzoyl-L-tyrosine thioesters act as effective substrates for these serine proteases. | nih.gov |
Q & A
Basic Research Question
- Solubility : Perform phase-solubility studies in buffered solutions (pH 2–12) and organic solvents (e.g., DMSO, ethanol). Use UV-Vis spectroscopy to quantify saturation points .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and varying pH. Monitor decomposition via HPLC or LC-MS to identify hydrolysis products (e.g., free tyrosine or benzoic acid) .
How can researchers investigate the compound’s interaction with enzymes involved in neurotransmitter biosynthesis?
Advanced Research Question
- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition constants (Kᵢ). Prepare enzyme (e.g., tyrosine hydroxylase) in Tris buffer (pH 7.4), add varying substrate (L-tyrosine) and inhibitor (this compound) concentrations, and measure initial reaction rates .
- Fluorescence quenching : Monitor changes in tryptophan fluorescence of enzyme-binding pockets upon compound addition to infer binding affinity .
What crystallographic techniques are suitable for resolving the 3D structure of this compound derivatives?
Advanced Research Question
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., using methanol/water). Refine structures with SHELXL, which models anisotropic displacement parameters and validates hydrogen bonding networks .
- Twinned data handling : For challenging crystals, use SHELXD for experimental phasing and SHELXE for density modification .
How can computational modeling predict the compound’s bioavailability and target binding?
Advanced Research Question
- Docking simulations : Use AutoDock Vina to dock the compound into protein active sites (e.g., dopamine receptors). Parameterize force fields with partial charges from Gaussian09 calculations .
- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
What strategies optimize the design of derivatives with enhanced metabolic stability?
Advanced Research Question
- Protecting group variation : Replace benzoyl with p-nitrobenzoyl to enhance electron-withdrawing effects, slowing esterase-mediated hydrolysis .
- Isosteric replacement : Substitute methyl with trifluoromethyl to improve lipophilicity and metabolic resistance. Validate via in vitro microsomal assays (e.g., rat liver S9 fractions) .
How do researchers reconcile conflicting spectral data across studies?
Advanced Research Question
- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with computational predictions (e.g., ACD/Labs NMR predictor) .
- Crystallographic correlation : Align experimental IR/Raman spectra with X-ray-derived bond lengths and angles to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
